molecular formula C17H26N2O2 B1343049 Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate CAS No. 221532-96-3

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

Cat. No. B1343049
M. Wt: 290.4 g/mol
InChI Key: TYSWJDYRGCLWNZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The molecular formula of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is C17H26N2O2 . The IUPAC name is tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is 290.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 290.199428076 g/mol .

Scientific Research Applications

Synthesis and Intermediates in Drug Development

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate has been identified as a significant intermediate in the synthesis of biologically active compounds like crizotinib. It is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9%, confirming its potential in medicinal chemistry (Kong et al., 2016).

Role in Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is vital for small molecule anticancer drugs. A high-yield synthesis method for this compound has been developed, showcasing its importance in creating effective anti-tumor inhibitors. This compound also finds applications in developing drugs for treating depression, cerebral ischemia, and as potential analgesics (Zhang et al., 2018).

Key Intermediate for Vandetanib

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate serves as the key intermediate for Vandetanib, a medication used to treat certain types of cancer. It's synthesized through steps including acylation, sulfonation, and substitution, with a total yield of 20.2%, indicating its critical role in pharmaceutical synthesis (Wang et al., 2015).

Crystal Structure Analysis and Application in Drug Design

Studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate have revealed insights into its crystal structure, providing essential information for drug design. X-ray studies have shown how molecular packing, driven by strong hydrogen bonds, influences its properties and potential applications in medicinal chemistry (Didierjean et al., 2004).

Synthesis of Piperidine Derivatives

The compound has been used in the synthesis of diverse piperidine derivatives, which are crucial in developing various medicinal compounds. Its ability to undergochemical reactions such as alkylation and reduction showcases its versatility in pharmaceutical synthesis (Moskalenko & Boev, 2014).

Synthesis of Enantiopure Derivatives

Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been prepared to yield cis-4-hydroxy delta-lactams. These compounds are crucial for synthesizing cis- and trans-4-hydroxypipecolates and 4-hydroxylysine derivatives, highlighting its application in the synthesis of biologically active molecules (Marin et al., 2004).

Biophysical Studies and Drug Evaluation

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been synthesized and evaluated for its antibacterial and anthelmintic activity. This demonstrates its potential in drug discovery, particularly in the development of new antibacterial and anthelmintic agents (Sanjeevarayappa et al., 2015).

Role in Macrocyclic Chemistry

Tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is significant in macrocyclic chemistry. Its synthesis and properties have been extensively studied, offering insights into the development of bifunctional poly(amino carboxylate) chelating agents, highlighting its role in advanced material sciences (Richter et al., 2009).

properties

IUPAC Name

tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSWJDYRGCLWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619262
Record name tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate

CAS RN

221532-96-3
Record name tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the solution of 1-tert-butoxycarbonyl-4-(4-nitrobenzyl)piperidine (4.53 g, 14.2 mmol) in methanol-tetrahydrofuran (1:1, 100 mL) were added activated carbon (2 g) and anhydrous ferric chloride (250 mg). To the mixture was added hydrazine monohydrate (5.64 mL), and the mixture was heated for 26 hours under ref lux. The reaction mixture was cooled to room temperature, the activated carbon was filtered off. The activated carbon was washed with metahnol. The filtrate and washings were combined, and concentrated under reduced pressure. The concentrate was purified by silica gel column chromatography (hexane/ethyl acetate=2/3) to give the titled compound (4 g) as colorless powdery crystals.
Name
1-tert-butoxycarbonyl-4-(4-nitrobenzyl)piperidine
Quantity
4.53 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
250 mg
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.64 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Imamura, Y Nishikawa, T Ichikawa, T Hattori… - Bioorganic & medicinal …, 2005 - Elsevier
Replacement of the 5-oxopyrrolidin-3-yl fragment in the previously reported lead structure with a 1-acetylpiperidin-4-yl group led to the discovery of a novel series of potent CCR5 …

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